Structural Differentiation: Isocarlinoside vs. Carlinoside Glycosylation Pattern Determines Molecular Topology
Isocarlinoside is the 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosyl derivative of luteolin, whereas its close analog carlinoside is the reverse positional isomer: 6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylluteolin [1]. This difference in sugar sequence and linkage position alters the spatial orientation of the disaccharide moiety and the overall molecular surface accessible for target interactions. The distinct chromatographic retention times and NMR spectral signatures confirm that these two compounds are not interchangeable and require separate analytical standards for accurate identification and quantification [2].
| Evidence Dimension | Glycosylation pattern (6-C vs 8-C sugar identity) |
|---|---|
| Target Compound Data | 6-C-α-L-arabinopyranosyl; 8-C-β-D-glucopyranosyl |
| Comparator Or Baseline | Carlinoside: 6-C-β-D-glucopyranosyl; 8-C-α-L-arabinopyranosyl |
| Quantified Difference | Reversed sugar substitution at C-6 and C-8 positions; distinct chromatographic and spectral profiles |
| Conditions | Isolated from Lespedeza capitata; characterized by NMR, MS, and HPLC |
Why This Matters
Accurate compound identity is foundational for reproducible research; using an isomer with reversed glycosylation introduces uncontrolled variables in structure-activity relationship studies.
- [1] Linard A, Delaveau P, Paris RR, Dellamonica G, Chopin J. Isocarlinoside, a di-C-glycosylflavone from Lespedeza capitata. Phytochemistry. 1982;21(3):797-799. View Source
- [2] Xie GY, Chen YJ, Wen R, et al. Flavone C-glycosides from Viola yedoensis MAKINO. Chem Pharm Bull (Tokyo). 2003;51(10):1204-1207. View Source
